
4-Bromo-1-ethynylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-ethynylisoquinoline is an organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a bromine atom at the 4-position and an ethynyl group at the 1-position makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the bromination of isoquinoline using bromine in nitrobenzene, which yields 4-bromoisoquinoline . The subsequent step involves the Sonogashira coupling reaction, where 4-bromoisoquinoline is reacted with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst to form 4-Bromo-1-ethynylisoquinoline .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1-ethynylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Copper Co-catalysts: Often used in conjunction with palladium catalysts to enhance reaction efficiency.
Bromine: Used for the initial bromination of isoquinoline.
Major Products Formed:
Substituted Isoquinolines: Formed through substitution reactions.
Coupled Products: Formed through coupling reactions with various aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-ethynylisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: Utilized in the production of advanced materials and fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-ethynylisoquinoline involves its interaction with various molecular targets. The bromine atom and ethynyl group contribute to its reactivity and ability to form covalent bonds with other molecules. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other functional groups . Additionally, the ethynyl group can undergo nucleophilic addition reactions, forming new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
4-Bromoisoquinoline: Lacks the ethynyl group but shares the bromine substitution at the 4-position.
1-Ethynylisoquinoline: Lacks the bromine atom but has the ethynyl group at the 1-position.
4-Chloro-1-ethynylisoquinoline: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 4-Bromo-1-ethynylisoquinoline is unique due to the presence of both the bromine atom and the ethynyl group, which confer distinct reactivity and versatility in synthetic applications
Eigenschaften
IUPAC Name |
4-bromo-1-ethynylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c1-2-11-9-6-4-3-5-8(9)10(12)7-13-11/h1,3-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVPJRQAJYEHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=C(C2=CC=CC=C21)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
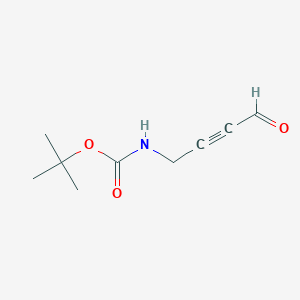

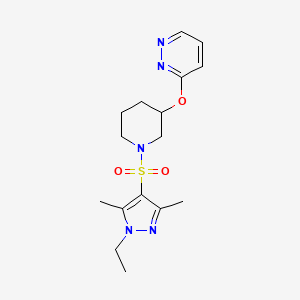
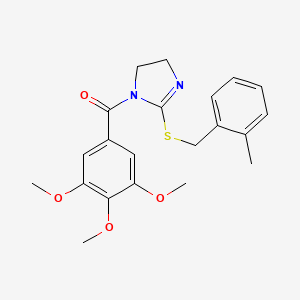
![3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2503796.png)
![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2503797.png)
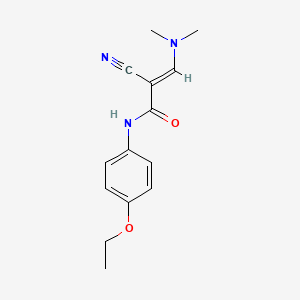
![Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2503799.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2503801.png)
![Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B2503802.png)
![methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2503808.png)
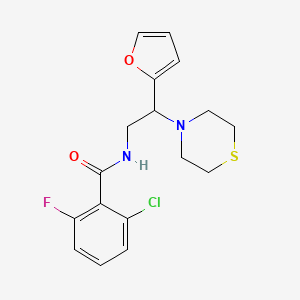

![Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate](/img/structure/B2503814.png)
